molecular formula C15H12FN7 B2485755 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1267868-07-4

1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2485755
CAS No.: 1267868-07-4
M. Wt: 309.308
InChI Key: SCTJOKJWGMQTHK-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a complex organic compound, classified under heterocyclic compounds due to its pyrazolo[3,4-d]pyrimidine core structure. The presence of a fluorophenyl group and additional pyrazole moiety lends it unique physical and chemical properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine has diverse applications in several scientific fields:

Chemistry:

  • Catalysis: Used as a catalyst or intermediate in organic synthesis.

  • Material Science: Component in developing advanced materials with specific electronic or optical properties.

Biology:

  • Enzyme Inhibitors:

Medicine:

  • Pharmacological Agents: Research into potential therapeutic agents due to its ability to modulate biological pathways.

Industry:

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine involves multi-step organic reactions:

    • Formation of Pyrazolo[3,4-d]pyrimidine Core:

      • Starting Materials: A 4-fluorophenyl hydrazine derivative is used.

      • Conditions: Reflux in the presence of acidic or basic catalysts.

    • Attachment of Pyrazole Moiety:

      • Reagents: Methyl hydrazine or its derivatives.

      • Conditions: Heating under nitrogen atmosphere to prevent oxidation.

    • Final Assembly:

      • Steps: Coupling reactions facilitated by palladium catalysts.

    Industrial Production Methods:

    • Batch Processing: Ideal for precise control of reaction conditions.

    • Continuous Flow Reactors: Suitable for large-scale production with higher efficiency and consistency.

    Types of Reactions:

    • Oxidation:

      • Uses oxidizing agents like KMnO₄ or H₂O₂.

      • Major Product: Oxidized derivatives with additional functional groups.

    • Reduction:

      • Common Reagents: NaBH₄ or LiAlH₄.

      • Products: Reduced forms with altered hydrogen content.

    • Substitution:

      • Involves nucleophilic or electrophilic substitution, depending on reactants.

      • Conditions: Moderate temperatures with suitable solvents.

      • Products: Substituted derivatives with functional group changes.

    Common Reagents and Conditions:

    • Reagents: Halogenating agents, nucleophiles, electrophiles.

    • Conditions: Controlled pH and temperature to achieve desired reaction specificity.

    Comparison with Similar Compounds

    • 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methyl-pyrazole moiety, influencing its chemical behavior.

    • 3-Methyl-1H-pyrazol-5-amine: Missing the pyrazolo[3,4-d]pyrimidine core, affecting its reactivity and applications.

    The uniqueness of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine stems from the synergistic effects of its combined functional groups, enhancing its potential in research and industrial applications.

    Properties

    IUPAC Name

    2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H12FN7/c1-9-6-13(17)23(21-9)15-12-7-20-22(14(12)18-8-19-15)11-4-2-10(16)3-5-11/h2-8H,17H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SCTJOKJWGMQTHK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NN(C(=C1)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H12FN7
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    309.30 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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